Home > Products > Screening Compounds P50574 > DREADD agonist 21 dihydrochloride
DREADD agonist 21 dihydrochloride - 2250025-92-2

DREADD agonist 21 dihydrochloride

Catalog Number: EVT-2522917
CAS Number: 2250025-92-2
Molecular Formula: C17H20Cl2N4
Molecular Weight: 351.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DREADD agonist 21 (dihydrochloride), often abbreviated as C21, is a synthetic chemical compound designed specifically for chemogenetic research. [] Chemogenetics involves the use of engineered receptors that respond exclusively to specific, otherwise inert, ligands. [] C21 acts as a potent and selective agonist for muscarinic-based DREADDs, a family of engineered receptors derived from human muscarinic acetylcholine receptors. [, ] This specificity allows researchers to selectively activate or inhibit neuronal activity in vivo and in vitro by introducing these engineered receptors and then administering C21. [, ] C21's role in scientific research is thus invaluable for dissecting neuronal circuit function and understanding the roles of specific neuronal populations in behavior, physiology, and disease models.

Future Directions
  • Improved DREADD Ligands: Although C21 represented an advancement over the first-generation DREADD agonist CNO, recent findings highlight the need for even more selective, brain-penetrant, and potent DREADD agonists. [] Developing such compounds would further refine chemogenetic approaches and allow for more precise manipulation of neuronal activity.
  • Long-term Effects and Safety: While C21 is currently considered a valuable research tool, its long-term effects and safety profile require further investigation, especially regarding potential off-target effects. [, ] Addressing these concerns is crucial for the development of any potential therapeutic applications.

DREADD agonist 21 (dihydrochloride), also known as Compound 21 or C21, is a chemogenetic tool used to selectively activate designer receptors exclusively activated by designer drugs (DREADDs) [].

    Clozapine-N-oxide (CNO)

    Compound Description: Clozapine-N-oxide (CNO) is the prototypical DREADD agonist. It is commonly used to activate muscarinic-based DREADDs, specifically the excitatory hM3Dq and inhibitory hM4Di variants []. Despite its widespread use, CNO has limitations, including modest brain permeability and metabolic conversion to clozapine [].

    Relevance: CNO is structurally related to DREADD agonist 21 (dihydrochloride) as they both target and activate muscarinic-based DREADDs. Both compounds share a similar core structure but differ in their substituents, leading to different pharmacological profiles [].

    Relevance: Clozapine is structurally related to DREADD agonist 21 (dihydrochloride) through their shared ability to activate muscarinic-based DREADDs. Additionally, clozapine is a metabolite of CNO, which shares a similar core structure with DREADD agonist 21 (dihydrochloride) [].

    JHU37152

    Compound Description: JHU37152 is a newly developed DREADD agonist designed to overcome the limitations of CNO and DREADD agonist 21 (dihydrochloride). It exhibits high in vivo DREADD potency and improved brain penetration compared to previous DREADD agonists [].

    Relevance: JHU37152 is considered structurally related to DREADD agonist 21 (dihydrochloride) due to their shared ability to bind and activate muscarinic-based DREADDs. Both compounds were developed as alternatives to CNO, aiming for improved pharmacological properties and reduced off-target effects [].

    JHU37160

    Compound Description: Similar to JHU37152, JHU37160 is a newly developed DREADD agonist designed for improved in vivo potency and brain penetration compared to CNO and DREADD agonist 21 (dihydrochloride) [].

    Relevance: JHU37160 shares a similar structure and mechanism of action with DREADD agonist 21 (dihydrochloride). Both compounds belong to a class of DREADD agonists developed as alternatives to CNO, focusing on enhanced potency and brain permeability [].

    [18F]JHU37107

    Compound Description: [18F]JHU37107 is the first dedicated positron emission tomography (PET) DREADD radiotracer []. It enables noninvasive detection and monitoring of DREADD expression in vivo.

    Relevance: Although [18F]JHU37107 doesn't directly activate DREADDs like DREADD agonist 21 (dihydrochloride), it shares a structural similarity that allows it to bind specifically to muscarinic-based DREADDs. This shared binding site makes them structurally related within the context of DREADD technology [].

    Perlapine

    Compound Description: Perlapine is an atypical antipsychotic drug identified as a DREADD agonist with high potency and improved brain penetration compared to CNO [, ].

    Overview

    DREADD agonist 21 dihydrochloride, also known as Compound 21 or C21, is a synthetic compound designed for the selective activation of designer receptors exclusively activated by designer drugs (DREADDs). Specifically, it targets the human muscarinic acetylcholine M3 receptor, facilitating the activation of hM3Dq (excitatory) and inhibition of hM4Di (inhibitory) DREADDs. Unlike other DREADD ligands, DREADD agonist 21 does not activate the wild-type M3 receptor and exhibits lower binding affinities for several other receptors, making it a valuable tool in chemogenetic research .

    Source and Classification

    DREADD agonist 21 is classified as a chemogenetic tool and belongs to a category of compounds used in neuroscience to manipulate neuronal activity. It is derived from modifications of the human muscarinic acetylcholine receptor and is primarily utilized in experimental settings to study neural circuits and behaviors. The compound is available in various forms, including its dihydrochloride salt, which enhances its water solubility .

    Synthesis Analysis

    The synthesis of DREADD agonist 21 involves several chemical reactions that yield the final product in a pure form. The compound's synthesis typically follows a multi-step process involving specific reagents and conditions to ensure high yield and purity. While specific proprietary methods may not be publicly disclosed, the general approach includes:

    • Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
    • Reactions: Key reactions include amination, cyclization, and halogenation steps that build the complex structure of DREADD agonist 21.
    • Purification: Post-synthesis, techniques such as high-performance liquid chromatography are employed to achieve >98% purity, ensuring that the product is suitable for biological applications .
    Chemical Reactions Analysis

    DREADD agonist 21 undergoes several chemical reactions during its application in biological systems:

    • Binding Reactions: Upon administration, DREADD agonist 21 selectively binds to hM3Dq and hM4Di receptors. This binding leads to downstream signaling cascades that modulate neuronal excitability.
    • Off-target Interactions: Although designed for specificity, DREADD agonist 21 has been shown to interact with other G protein-coupled receptors at higher concentrations, which may lead to unintended physiological effects such as acute diuresis observed in animal studies .
    Mechanism of Action

    The mechanism of action of DREADD agonist 21 involves:

    • Receptor Activation: When administered, the compound binds to hM3Dq receptors on neurons, causing them to become activated. This leads to an increase in intracellular signaling pathways associated with excitation.
    • Inhibition via hM4Di: Conversely, when binding to hM4Di receptors, it induces inhibitory signaling pathways that decrease neuronal activity.

    This dual action allows researchers to control neuronal populations selectively and reversibly, providing insights into neural circuitry and behavior modulation .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Yellow-brown powder or yellow solid.
    • Solubility: Highly soluble in water (up to 100 mM), facilitating its use in biological experiments.

    Chemical Properties

    • Stability: Stable for at least 24 months when stored at -20°C in the dark.
    • Quality Control: Assured by NMR and HPLC-MS analysis showing >95% purity .
    Applications

    DREADD agonist 21 has several significant applications in scientific research:

    • Neuroscience Research: It is extensively used to manipulate neuronal activity in vivo and in vitro studies. This includes exploring neural circuits involved in behavior, cognition, and disease models.
    • Pharmacological Studies: Its unique properties allow for investigations into receptor pharmacology and drug interactions.
    • Behavioral Analysis: Researchers utilize DREADD agonist 21 to assess changes in behavior resulting from targeted neuronal activation or inhibition.

    Properties

    CAS Number

    2250025-92-2

    Product Name

    DREADD agonist 21 dihydrochloride

    IUPAC Name

    6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride

    Molecular Formula

    C17H20Cl2N4

    Molecular Weight

    351.28

    InChI

    InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H

    InChI Key

    SETCOPAXYQJWKI-UHFFFAOYSA-N

    SMILES

    C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.